![molecular formula C19H19N3O3 B5669456 N-[2-methoxy-1-(2-pyridinyl)ethyl]-N-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5669456.png)
N-[2-methoxy-1-(2-pyridinyl)ethyl]-N-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide
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Overview
Description
This compound belongs to a class of chemicals known for their potential in various applications due to their unique chemical structure. It is part of the quinoline derivatives, which have been extensively studied for their biological activities and chemical properties.
Synthesis Analysis
Synthesis of quinoline derivatives, including N-[2-methoxy-1-(2-pyridinyl)ethyl]-N-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide, involves complex chemical reactions designed to achieve the desired molecular architecture. Techniques such as the Gould-Jacobs reaction have been utilized for constructing the quinoline core, followed by specific substitutions to introduce the methoxy, pyridinyl, and carboxamide groups (Carabateas et al., 1984).
Molecular Structure Analysis
The molecular structure of quinoline derivatives reveals a complex system of rings that are crucial for their chemical and physical properties. Studies using crystallography have provided insight into the polymorphic modifications, which highlight the compound's structural versatility and potential for forming various crystalline forms with distinct physical properties (Shishkina et al., 2018).
Chemical Reactions and Properties
Quinoline derivatives participate in a variety of chemical reactions, including but not limited to, nucleophilic substitutions and condensation reactions. These reactions are pivotal in modifying the compound's chemical structure to enhance its biological activity or physical properties. The reactivity of the quinoline core, coupled with the substituents, dictates its chemical behavior and interaction with biological targets (Ukrainets et al., 2008).
properties
IUPAC Name |
N-(2-methoxy-1-pyridin-2-ylethyl)-N-methyl-2-oxo-1H-quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-22(17(12-25-2)16-9-5-6-10-20-16)19(24)14-11-18(23)21-15-8-4-3-7-13(14)15/h3-11,17H,12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSWVIYHQCPOOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(COC)C1=CC=CC=N1)C(=O)C2=CC(=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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